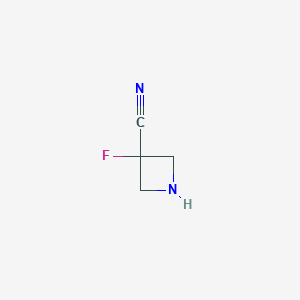
2-Chloro-4-ethynyl-3-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-ethynyl-3-fluoropyridine is a chemical compound that belongs to the pyridine family. It is characterized by the presence of chlorine, ethynyl, and fluorine substituents on the pyridine ring. This compound is widely used in various fields, including medical, environmental, and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a chlorine atom in 2-chloro-3-fluoropyridine is replaced by an ethynyl group using appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for 2-Chloro-4-ethynyl-3-fluoropyridine often involve large-scale nucleophilic substitution reactions. These methods are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-ethynyl-3-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The ethynyl group can be oxidized under specific conditions.
Reduction Reactions: The compound can undergo reduction reactions, particularly affecting the ethynyl group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Aplicaciones Científicas De Investigación
2-Chloro-4-ethynyl-3-fluoropyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-ethynyl-3-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the ethynyl group allows it to participate in various chemical reactions, while the fluorine and chlorine atoms influence its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-fluoropyridine: Similar structure but lacks the ethynyl group.
4-Chloro-3-fluoropyridine: Similar structure but with different substitution pattern.
2,3-Difluoropyridine: Contains two fluorine atoms instead of chlorine and ethynyl groups.
Uniqueness
2-Chloro-4-ethynyl-3-fluoropyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity compared to other fluoropyridine derivatives. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H3ClFN |
|---|---|
Peso molecular |
155.55 g/mol |
Nombre IUPAC |
2-chloro-4-ethynyl-3-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-3-4-10-7(8)6(5)9/h1,3-4H |
Clave InChI |
FNHBITWNOOBSAT-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=C(C(=NC=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl benzoate](/img/structure/B12845754.png)









![3-((2-(4-Acetylphenyl)-2H-benzo[d][1,2,3]triazol-5-yl)amino)propanoic acid](/img/structure/B12845813.png)
![(2,3',4',5'-Tetrafluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B12845814.png)
![2-(2,6-Diisopropylphenyl)-3,3,6,8-tetramethyl-2-azaspiro[4.5]deca-1,7-dien-2-ium chloride hydrochloride](/img/structure/B12845815.png)
